molecular formula C8H6N2S2 B15198424 1h-Benzimidazole-2-carbodithioic acid CAS No. 77456-62-3

1h-Benzimidazole-2-carbodithioic acid

Cat. No.: B15198424
CAS No.: 77456-62-3
M. Wt: 194.3 g/mol
InChI Key: GKTZAVGIVRLMFJ-UHFFFAOYSA-N
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Description

1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .

Comparison with Similar Compounds

    1H-BENZO[D]IMIDAZOLE-2-THIOL: Similar in structure but contains a thiol group instead of a carbodithioic acid group.

    2-MERCAPTOBENZIMIDAZOLE: Another benzimidazole derivative with a mercapto group at the 2-position.

    BENZIMIDAZOLE: The parent compound of the benzimidazole family, lacking additional functional groups.

Uniqueness: 1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID is unique due to its carbodithioic acid group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

77456-62-3

Molecular Formula

C8H6N2S2

Molecular Weight

194.3 g/mol

IUPAC Name

1H-benzimidazole-2-carbodithioic acid

InChI

InChI=1S/C8H6N2S2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12)

InChI Key

GKTZAVGIVRLMFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=S)S

Origin of Product

United States

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